CUSTOM
|
637
|
reaction index
|
NAME
|
0.0 [Unassigned] Unrecognized
|
reaction type
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0.01 L
|
Type
|
solvent
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
0.000999 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)Br)C(=O)OC)C
|
Name
|
|
Quantity
|
0.0002 mol
|
Type
|
catalyst
|
Smiles
|
CCCCP(CCCC)CCCC
|
Name
|
|
Quantity
|
9.99e-05 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
nan (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |